molecular formula C21H19N5O5S B11232115 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B11232115
M. Wt: 453.5 g/mol
InChI Key: CUBVECROUFPKLI-UHFFFAOYSA-N
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Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a benzodioxole moiety, and an acetylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the triazine ring and the benzodioxole moiety. Common synthetic routes include:

    Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzodioxole Moiety: This can be achieved through a series of substitution reactions.

    Acetylation and Sulfanylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide is unique due to its combination of a triazine ring, a benzodioxole moiety, and an acetylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19N5O5S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C21H19N5O5S/c1-11-4-3-5-14(18(11)22-12(2)27)19-20(29)24-21(26-25-19)32-9-17(28)23-13-6-7-15-16(8-13)31-10-30-15/h3-8H,9-10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29)

InChI Key

CUBVECROUFPKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)NC(=O)C

Origin of Product

United States

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